molecular formula C15H19N3 B15055912 2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 185059-09-0

2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B15055912
CAS No.: 185059-09-0
M. Wt: 241.33 g/mol
InChI Key: VYZYRBUHNDCNJJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. This benzimidazole derivative is designed for research applications only and is not for diagnostic or therapeutic use in humans. Benzimidazole cores, especially those incorporating a piperidine moiety, are recognized in scientific literature for their diverse biological activities. Research on structurally related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has identified potent anti-inflammatory properties. One such derivative demonstrated significant inhibitory activity on the production of key inflammatory mediators like NO and TNF-α in LPS-stimulated macrophages. Furthermore, this compound exhibited more potent in vivo anti-inflammatory activity than the common drug ibuprofen in a mouse model of xylene-induced ear oedema. Its mechanism of action is associated with the restoration of the phosphorylation level of IκBα and protein expression of p65 NF-κB, indicating an interaction with the NF-κB signaling pathway . Beyond inflammation, the benzimidazole pharmacophore is being explored in oncology research. Certain benzimidazole-derived compounds have been identified as potent agonists of Son of Sevenless Homologue 1 (SOS1), a key regulator of the RAS signaling pathway. By promoting nucleotide exchange on RAS, these research compounds can transiently increase cellular RAS-GTP levels and modulate phosphorylation in the ERK signaling cascade. Given that aberrant RAS activity is implicated in approximately 30% of all human cancers, SOS1 represents an attractive target for investigating new therapeutic strategies for RAS-driven cancers . Researchers can utilize this compound as a building block to explore these and other potential applications, including as an inhibitor for Toll-like receptor 9 (TLR9) signaling, which is relevant in fibrotic diseases .

Properties

CAS No.

185059-09-0

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

2-cyclopropyl-1-piperidin-4-ylbenzimidazole

InChI

InChI=1S/C15H19N3/c1-2-4-14-13(3-1)17-15(11-5-6-11)18(14)12-7-9-16-10-8-12/h1-4,11-12,16H,5-10H2

InChI Key

VYZYRBUHNDCNJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CCNCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the benzimidazole core can be constructed through a cyclization reaction with formic acid or other suitable reagents. The piperidine ring can be introduced via nucleophilic substitution reactions, and the cyclopropyl group can be added through cyclopropanation reactions using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput. The choice of solvents, catalysts, and purification methods are crucial factors in industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Key Modifications vs. Target Compound Biological/Physicochemical Impact Reference
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one Cl (5), O (2) Chlorine at C5; ketone at C2 Enhanced PPAR-γ binding; reduced lipophilicity
2-(Piperidin-4-yl)-1H-benzo[d]imidazole None (2); piperidin-4-yl (1) No cyclopropyl group Lower metabolic stability; reduced steric bulk
1-Benzhydryl-2-(3-bromophenyl)-1H-benzo[d]imidazole Br (3-phenyl); benzhydryl (1) Bulky benzhydryl group; brominated aryl Improved enzyme inhibition; higher molecular weight
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one O (2) Ketone at C2 Chemosensitizer activity; increased polarity
Key Observations:
  • Cyclopropyl vs.
  • Piperidinyl Group (Position 1): Common across analogs, this moiety contributes to basicity and hydrogen-bonding interactions. However, bulky groups like benzhydryl (e.g., in ) may hinder target engagement despite improving selectivity .
  • Halogen Substituents: Chlorine or bromine at C5 or aryl positions (e.g., 5-chloro or 3-bromophenyl analogs) improve binding affinity but may introduce metabolic liabilities .

Physicochemical Properties

  • Solubility: Piperidinyl groups enhance aqueous solubility via protonation, but bulky substituents (e.g., benzhydryl) may counteract this effect .
  • Metabolic Stability: Cyclopropyl’s strain energy may reduce oxidative metabolism compared to halogenated analogs, which are prone to dehalogenation .

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